molecular formula C12H11NOS B2485867 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone CAS No. 222047-13-4

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B2485867
CAS No.: 222047-13-4
M. Wt: 217.29
InChI Key: XVXKCRTZIJVEFX-UHFFFAOYSA-N
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Description

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Characterization

One study involved the identification and characterization of a novel cathinone derivative, highlighting the use of advanced analytical techniques. This research demonstrates the compound's relevance in forensic and clinical laboratories for the identification of related compounds with similar backbone structures (Bijlsma et al., 2015).

Corrosion Inhibition

Research has been conducted on synthesized Schiff bases, including compounds similar to 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone, for their application as corrosion inhibitors on carbon steel in acidic environments. The study found that these compounds act as mixed (cathodic/anodic) inhibitors, with their efficiency correlated to their chemical structures (Hegazy et al., 2012).

Organic Synthesis Catalysis

Another study demonstrated the use of a pyrrolidine-based catalyst bearing a sulfoxide moiety, derived from similar compounds, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalysis process yields various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, showcasing the compound's role in facilitating complex organic reactions (Singh et al., 2013).

Synthesis of Polymeric Materials

Research on the synthesis of conducting polymers based on derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, to which this compound is structurally related, highlights the compounds' applications in creating materials with specific electronic and optical properties. The study explores the effects of substituents on these properties, indicating potential applications in electronic devices (Pandule et al., 2014).

Antimicrobial Activity

A series of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, synthesized via reactions involving similar key compounds, showed significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on the structural framework of this compound and its derivatives (Alsaedi et al., 2019).

Properties

IUPAC Name

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-12(11-7-4-8-13-11)9-15-10-5-2-1-3-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXKCRTZIJVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.